2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine

説明

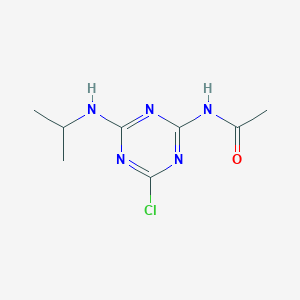

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine typically involves the reaction of 4-chloro-6-((1-methylethyl)amino)-1,3,5-triazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with acetamide. The process is optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can produce amines and acids.

科学的研究の応用

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine has several scientific research applications:

Agriculture: It is used as a herbicide to control the growth of unwanted plants.

Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in various biological assays to study its effects on different biological systems.

作用機序

The mechanism of action of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the photosynthesis process in plants by targeting the photosystem II complex. This leads to the disruption of electron transport and ultimately results in the death of the plant.

類似化合物との比較

Similar Compounds

Atrazine: Another triazine herbicide with similar chemical structure and herbicidal activity.

Simazine: A triazine compound used as a pre-emergent herbicide.

Propazine: Similar to atrazine and simazine, used for controlling broadleaf weeds.

Uniqueness

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a valuable compound in various fields.

生物活性

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is a derivative of the s-triazine family, known for its diverse biological activities, particularly in the fields of agriculture and medicine. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core, which is a six-membered heterocyclic ring containing three nitrogen atoms. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the chloro, acetamido, and isopropylamino substituents enhances its lipophilicity and potential for cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Assays : The compound has demonstrated significant cytotoxic effects in vitro against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 1.25 μM

- HeLa (cervical cancer) : IC50 = 1.03 μM

- A549 (lung cancer) : IC50 = 0.20 μM

- Mechanism of Action : The biological activity is primarily attributed to its ability to inhibit key signaling pathways involved in tumorigenesis. For instance, studies have shown that it can suppress the phosphorylation of AKT and inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .

Comparative Biological Activity of Related Compounds

The following table summarizes the IC50 values of various s-triazine derivatives against different cancer cell lines:

| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) |

|---|---|---|---|

| This compound | 1.25 | 1.03 | 0.20 |

| Other s-triazine derivative A | 5.0 | 3.5 | 0.50 |

| Other s-triazine derivative B | 10.0 | 8.0 | 1.5 |

This table illustrates that this compound exhibits superior potency compared to some other derivatives.

Toxicological Considerations

While the compound shows promising anticancer activity, it is essential to evaluate its toxicity profile thoroughly. Studies have indicated that certain derivatives within the s-triazine family can elicit neurological and immunological responses in model organisms . Therefore, further research is necessary to establish a safe therapeutic window for clinical applications.

特性

IUPAC Name |

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOTEDYNQVLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232301 | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83364-15-2 | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。